molecular formula C47H83NO17 B1675897 Maduramicin CAS No. 84878-61-5

Maduramicin

Cat. No. B1675897
CAS RN: 84878-61-5
M. Wt: 934.2 g/mol
InChI Key: WQGJEAMPBSZCIF-RDYZIGSGSA-N
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Description

Synthesis Analysis

The biosynthetic gene cluster (BGC) of maduramicin was identified through whole-genome sequencing of a maduramicin-producing industrial strain of Actinomadura sp. J1-007 . The identified BGCs were analyzed in silico to predict the biosynthetic pathway of maduramicin . Overexpression of type II thioesterase MadTE increased the maduramicin titer by 30% to 7.16 g/L in shake-flask fermentation .


Molecular Structure Analysis

Maduramicin has a molecular formula of C47H83NO17 . Its molecular weight is 934.17 g/mol .


Chemical Reactions Analysis

Maduramicin forms colored charge transfer complexes with three electron acceptors namely p-chloranilic acid (p-CA), 2,3‐dichloro‐5,6‐dicyano‐p‐benzoquinone (DDQ), and picric acid (PA) . These complexes are used for the routine quality control analysis of maduramicin .


Physical And Chemical Properties Analysis

Maduramicin has a molecular weight of 934.2 g/mol and a molecular formula of C47H83NO17 . Its percent composition is C 60.43%, H 8.96%, N 1.50%, O 29.11% .

Scientific Research Applications

Maduramicin's Impact on Cell Proliferation and Apoptosis

  • Inhibition of Myoblast Cell Proliferation : Maduramicin has been found to inhibit cell proliferation and induce apoptosis in myoblast cells. This effect is concentration-dependent and involves the downregulation of proteins like cyclin D1 and cyclin-dependent kinases, as well as the upregulation of CDK inhibitors ((Chen et al., 2014)).
  • Cardiotoxicity Mechanisms in Chicken : Studies on chicken myocardial cells have revealed that maduramicin’s cardiotoxicity is related to cytokine–cytokine receptor interaction, apoptosis, and calcium signaling pathways. It increases pro-inflammatory cytokines, apoptosis ratios, and disrupts cellular morphology (Gao et al., 2018).

Maduramicin's Environmental and Ecotoxicological Effects

  • Toxicity in Aquatic Environments : Maduramicin has been shown to cause oxidative stress and tissue damage in zebrafish, indicating potential environmental risks if it accumulates in aquatic ecosystems. It can induce severe oxidative stress and tissue damage at certain concentrations (Ni et al., 2019).

Mechanisms of Maduramicin-Induced Toxicity

  • Induction of Apoptosis and Necrosis : Maduramicin has been found to induce apoptosis and necrosis in rat myocardial cells. This involves the activation of certain caspases and the inhibition of autophagic flux, which contributes to the toxicity in myocardial cells (Chen et al., 2018).
  • Activation of Protein Phosphatase 2A : Research suggests that maduramicin activates protein phosphatase 2A in myocardial cells, leading to the inhibition of extracellular signal-regulated kinase 1/2 (ERK1/2), which contributes to its cytotoxicity (Chen et al., 2018).

Development of Detection Methods

  • Electrochemical Immunosensor for Detection : An electrochemical immunosensor has been developed for the detection of maduramicin residuesin eggs. This sensor uses a multiple signal amplification system and has shown high sensitivity and stability, making it an effective tool for ensuring food safety by detecting veterinary drug residues (Hu et al., 2019).

Biosynthetic Gene Cluster Identification

  • Genomics-driven Discovery in Actinomadura sp. : The biosynthetic gene cluster (BGC) of maduramicin was identified in Actinomadura sp. J1-007 through genome sequencing. This discovery has implications for understanding the biosynthetic mechanism of polyethers and could lead to the development of maduramicin analogs for various applications (Liu et al., 2019).

Maduramicin's Role in Antimalarial Research

  • Antimalarial Efficacy : Research has shown that liposomal formulations of maduramicin exhibit potent antiplasmodial activity, suggesting its potential as a therapeutic intervention against malaria. This approach could be particularly effective against drug-resistant strains of malaria parasites (Raza et al., 2018).

Safety And Hazards

Maduramicin should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided. Dust and aerosols formation should also be avoided . In case of a spill or leak, personnel should be evacuated to safe areas .

Future Directions

Maduramicin has been found to rapidly eliminate malaria parasites and significantly block in vivo transmission in a mouse model of malaria transmission . It has also been repurposed as an effective drug against triple-negative breast cancer . These findings suggest potential new applications for maduramicin in the future.

properties

IUPAC Name

azane;2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGJEAMPBSZCIF-HKSLRPGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H83NO17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

934.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Maduramicin

CAS RN

84878-61-5
Record name Maduramicin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084878615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maduramicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11525
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Maduramicin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,040
Citations
X Chen, Y Gu, K Singh, C Shang, M Barzegar, S Jiang… - PloS one, 2014 - journals.plos.org
… Here, for the first time, we show that maduramicin executes its toxicity at least by inhibiting cell proliferation and inducing cell death in myoblasts (C2C12, RD and Rh30). Maduramicin …
Number of citations: 26 journals.plos.org
MT Gutiérrez-Lugo, B Lotina-Hennsen… - … für Naturforschung C, 1999 - degruyter.com
… isolated maduramicin (1) in high yields from the actinomycete MIV2B(31) obtained from a soil sample col lected in a volcanic area of the State of Baja Cali fornia, Mexico. Maduramicin …
Number of citations: 12 www.degruyter.com
HRU TSOU, S RAJAN, R FIALA… - The Journal of …, 1984 - jstage.jst.go.jp
… a by double quantum NMR techniques on natural abundance maduramicin, which … maduramicin a and B, we were able to determine the structure of the minor component, maduramicin …
Number of citations: 36 www.jstage.jst.go.jp
GA Ellestad, N Canfield, RA Leese… - The Journal of …, 1986 - jstage.jst.go.jp
… referred to as maduramicin. These … Maduramicin is about an order of magnitude more potent than monensin as an anticoccidial agent. 2-4) During development efforts on maduramicin …
Number of citations: 16 www.jstage.jst.go.jp
X Chen, L Chen, S Jiang… - Journal of Applied …, 2018 - Wiley Online Library
… It has been reported that maduramicin may cause heart and skeletal muscle cell damage, … that maduramicin induced apoptosis and necrosis in rat myocardial cells (H9c2). Maduramicin …
H Ni, L Peng, X Gao, H Ji, J Ma, Y Li, S Jiang - … and environmental safety, 2019 - Elsevier
… , while maduramicin's threat to … maduramicin in adult zebrafish. Primarily, we obtained that the 96-h median lethal concentration (96 h LC 50 ) of adult zebrafish exposure to maduramicin …
Number of citations: 78 www.sciencedirect.com
R Liu, F Fang, Z An, R Huang, Y Wang… - Journal of Industrial …, 2020 - academic.oup.com
… Maduramicin is the most efficient and possesses the largest … -genome sequencing of a maduramicin-producing industrial … the biosynthetic pathway of maduramicin. We then developed a …
Number of citations: 6 academic.oup.com
G Magdy, AFA Hakiem, F Belal, AM Abdel-Megied - Food chemistry, 2021 - Elsevier
… determination of salinomycin and maduramicin directly without prior derivatization for the … μM and 1.34 μM for salinomycin and maduramicin, respectively. The developed method has …
Number of citations: 58 www.sciencedirect.com
X Chen, Y Zhang, S Jiang, S Huang - Toxicology, 2019 - Elsevier
… Here we show that maduramicin induced apoptosis of skeletal muscle cells by … maduramicin-induced apoptosis in C2C12 cells. Furthermore, we found that treatment with …
Number of citations: 11 www.sciencedirect.com
SD Folz, BL Lee, LH Nowakowski, GA Conder - Veterinary Parasitology, 1988 - Elsevier
… In the mixed Eimeria species infections, however, birds treated with maduramicin had … 6 mcg ml −1 ), and maduramicin and lasalocid least potent (inactive at ⩽ 10 −3 mcg ml −1 ). …
Number of citations: 68 www.sciencedirect.com

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